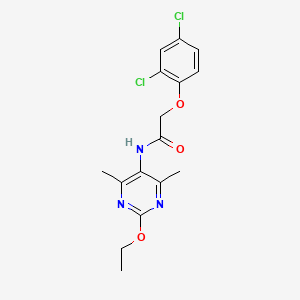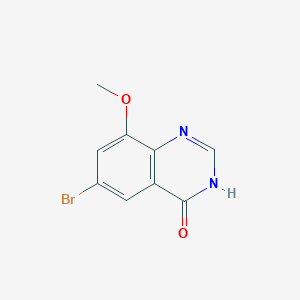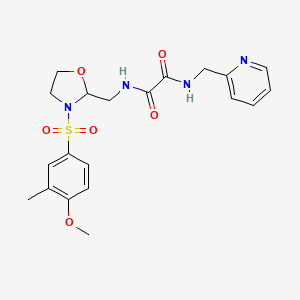![molecular formula C6H12N2 B2545557 1,4-Diazabicyclo[4.2.0]octane CAS No. 31029-60-4](/img/structure/B2545557.png)
1,4-Diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a bicyclic organic compound with a nitrogen atom at the 1 and 4 positions. It is a versatile compound used in various chemical reactions and has been studied for its potential in synthesizing other complex molecules.
Synthesis Analysis
DABCO has been utilized as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot, multicomponent reaction in aqueous media, highlighting its role in promoting environmentally friendly reactions . Additionally, DABCO can form an addition complex with bromine, which serves as an excellent oxidizing agent for the selective oxidation of sulfides to sulfoxides . The synthesis of perdeuterio-DABCO has also been described, which is of mechanistic importance due to its role as a quencher of singlet oxygen .
Molecular Structure Analysis
The molecular structure of DABCO has been characterized through X-ray structural analysis, DFT geometry optimizations, and vibrational analysis of the infrared spectrum . The crystal structure of DABCO diiodide monohydrate has been determined, revealing the presence of protonated nitrogen atoms and the formation of hydrogen bonds .
Chemical Reactions Analysis
DABCO acts as a Lewis base and organocatalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes, leading to the formation of trans-chloro esters, chlorohydrins, and chloro ethers . It has also been used to catalyze the condensation reactions between malononitrile, 4-arylurazoles, and aromatic aldehydes under ultrasound irradiation conditions to produce pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives .
Physical and Chemical Properties Analysis
The thermal behavior and polymorphism of DABCO salts have been investigated, revealing reversible phase transitions and enantiotropic relationships between polymorphs . The salts exhibit different thermal properties and crystal structures depending on their stoichiometry and temperature. The dielectric and second harmonic generation properties of DABCO-based materials have also been explored, indicating its potential in the development of switchable materials . The synthesis and crystal structures of DABCO-derived cage structures have been studied, showing the formation of stable motifs in the crystal structures of the racemic dialkyl dicarboxylates .
科学的研究の応用
Catalyst in Organic Synthesis
DABCO is extensively used as a catalyst in organic synthesis. It is recognized for its high reactivity, non-toxic nature, and eco-friendly properties. This compound facilitates various organic transformations, yielding products with excellent selectivity and yields (Baghernejad, 2010).
Molecular Structure Analysis
The molecular structure of DABCO and its derivatives has been a subject of study, particularly in relation to their role in alkaloids and tropane ring systems. Techniques like X-ray structural analysis and vibrational analysis have been used for this purpose (S. Britvin et al., 2017).
Synthesis of Complex Compounds
DABCO has been used to synthesize various complex organic compounds. For instance, it has been employed in ultrasound-accelerated condensation reactions and as a catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (D. Azarifar et al., 2013).
Quencher of Singlet Oxygen
DABCO is an effective quencher of singlet oxygen, a property that is significant in chemical and biochemical oxidative processes. This role is especially notable in its deuteriated derivative, DABCO-2H12 (A. Gorman & M. C. Standen, 1988).
Preparation of Ionic Liquids
DABCO-based ionic liquids have been prepared and used in the synthesis of biologically active compounds, showcasing its utility in the pharmaceutical industry (F. Shirini et al., 2017).
Synthesis of Amides and Esters
DABCO has been utilized in the decarboxylative acylation of carboxylic acids, aiding in the production of various amides and esters. This process is notable for its absence of metal catalysts and high yields (Jun-Rong Zhang et al., 2017).
Synthesis of Piperazine Products
DABCO-derived quaternary ammonium salts have been evaluated for synthesizing piperazine derivatives. This includes the nucleophilic ring-opening reaction of these salts with various nucleophiles (Nenad Maraš et al., 2012).
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
DABCO is used as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives in a one-pot, environmentally friendly process in aqueous media (D. Tahmassebi et al., 2011).
作用機序
Target of Action
1,4-Diazabicyclo[4.2.0]octane, often referred to as DABCO, is a versatile compound that has been used in various chemical reactions due to its unique properties . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . This makes this compound a primary target in many organic transformations .
Mode of Action
The interaction of this compound with its targets results in significant changes in the chemical reactions. It acts as a weak Lewis base, comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The combination of strong nucleophile and good nucleofugic group properties allows this compound to be employed as a catalyst for many organic transformations .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is used in the synthesis of piperazine derivatives, starting from this compound as the source of piperazine ring and quaternary ammonium salts obtained from this compound as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[4.2.0]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazabicyclo[42It is known that 1,4-diazabicyclo[420]octane is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst in various organic transformations . For instance, it is used in the Morita–Baylis–Hillman reaction and related nucleophilic activation processes involving allenes and cyclopropanes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, this compound must be stored under inert gas atmosphere in a refrigerator . Furthermore, it is moderately toxic and causes irritation upon contact with skin or eyes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,4-diazabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPCJDZJHLWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)
![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)


![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)
![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)
